molecular formula C23H23F3N4O3S B3507677 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide

Cat. No.: B3507677
M. Wt: 492.5 g/mol
InChI Key: QJUCYDGHBSNDBX-UHFFFAOYSA-N
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Description

2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide is a complex organic compound that features a combination of pyridine, indole, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyridine Moiety: The pyridine ring can be synthesized through a series of reactions starting from commercially available precursors. For instance, the cyano and methoxymethyl groups can be introduced via nucleophilic substitution reactions.

    Sulfanyl Group Introduction: The sulfanyl group can be introduced by reacting the pyridine derivative with a suitable thiol reagent under basic conditions.

    Indole Derivative Synthesis: The indole moiety can be synthesized through Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The final step involves coupling the pyridine and indole derivatives through an acetamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the cyano group suggests potential interactions with enzymes or receptors that recognize nitrile-containing compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the pyridine, indole, and acetamide moieties, along with the presence of the trifluoromethoxy group, distinguishes 2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide from other similar compounds. This unique structure may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl-N-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F3N4O3S/c1-13-8-15(11-32-3)19(10-27)22(29-13)34-12-21(31)28-7-6-17-14(2)30-20-5-4-16(9-18(17)20)33-23(24,25)26/h4-5,8-9,30H,6-7,11-12H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUCYDGHBSNDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NCCC2=C(NC3=C2C=C(C=C3)OC(F)(F)F)C)C#N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}acetamide

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